molecular formula C25H24N4O5 B607937 Hetrombopag CAS No. 1257792-41-8

Hetrombopag

Cat. No. B607937
M. Wt: 460.49
InChI Key: GZVQTENBTUUXQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hetrombopag is an orally active human thrombopoietin receptor agonist.

Scientific Research Applications

1. Pharmacokinetics and Pharmacodynamics Hetrombopag, a novel thrombopoietin receptor agonist, has been studied for its pharmacokinetic and pharmacodynamic properties. In healthy individuals, it demonstrated dose-proportional increases in plasma concentration and showed potent platelet elevation effects in a time- and dose-dependent manner (Zheng et al., 2017).

2. Interaction with Food Research on hetrombopag's interaction with food showed that high-fat and high-calorie meals significantly reduce its systemic exposure and platelet count sensitivity. This suggests the importance of taking hetrombopag in a fasted state to maintain its bioavailability and effectiveness (Wang et al., 2020).

3. Fasting Duration Impact Studies on the impact of postdose fasting duration on hetrombopag's pharmacokinetics and pharmacodynamics indicate its safety and effective adjustment in Chinese healthy subjects. These findings are significant for its clinical use in specific populations (Yang et al., 2020).

4. Treatment of Immune Thrombocytopenia Hetrombopag has been found effective in phase III trials for treating immune thrombocytopenia (ITP). It showed superiority over placebo in increasing platelet counts and reducing bleeding risks in ITP patients (Mei et al., 2021).

5. First Approval and Development Hetrombopag received its first approval in China for treating thrombocytopenia and aplastic anaemia, and is under phase III development for treating chemotherapy-induced thrombocytopenia. This marks a significant milestone in its development and application (Syed, 2021).

6. Drug Disposition and Therapeutic Dosing Research on hetrombopag's pharmacokinetics revealed nonlinear characteristics across evaluated dose ranges. A population pharmacokinetic/pharmacodynamic model developed from these studies aids in determining appropriate therapeutic dosing (Wang et al., 2021).

7. Severe Aplastic Anemia Treatment Hetrombopag has shown efficacy in treating severe aplastic anemia (SAA) in patients refractory to standard immunosuppressive therapy. It demonstrated encouraging hematologic responses and was well-tolerated for long-term use (Peng et al., 2022).

properties

CAS RN

1257792-41-8

Product Name

Hetrombopag

Molecular Formula

C25H24N4O5

Molecular Weight

460.49

IUPAC Name

5-(2-Hydroxy-3-(2-(5-methyl-3-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-2,3-dihydro-1H-pyrazol-4-yl)hydrazineyl)phenyl)furan-2-carboxylic acid

InChI

InChI=1S/C25H24N4O5/c1-14-22(24(31)29(28-14)17-10-9-15-5-2-3-6-16(15)13-17)27-26-19-8-4-7-18(23(19)30)20-11-12-21(34-20)25(32)33/h4,7-13,26-28,30H,2-3,5-6H2,1H3,(H,32,33)

InChI Key

GZVQTENBTUUXQX-UHFFFAOYSA-N

SMILES

O=C(C1=CC=C(C2=CC=CC(NNC3=C(C)NN(C4=CC=C5CCCCC5=C4)C3=O)=C2O)O1)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SHR8735;  SHR 8735;  SHR-8735;  Hetrombopag

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hetrombopag
Reactant of Route 2
Hetrombopag
Reactant of Route 3
Hetrombopag
Reactant of Route 4
Hetrombopag
Reactant of Route 5
Reactant of Route 5
Hetrombopag
Reactant of Route 6
Hetrombopag

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.